Benzo[a]phenazine 12-oxide

Catalog No.
S750871
CAS No.
18636-87-8
M.F
C16H10N2O
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[a]phenazine 12-oxide

Researchers attempting to synthesize benzo[a]phenazine-7,12-dioxide from unoxidized benzo[a]phenazine face exclusive formation of the sterically hindered 7-oxide isomer, which resists further oxidation. Benzo[a]phenazine 12-oxide solves this by providing an unhindered 7-position, enabling the critical second oxidation.

  • Mandatory precursor for fully oxidized dioxides and hypoxia-selective therapeutic scaffolds.
  • Stable N-oxide mediator for multi-step electrochemical synthesis (ECECC mechanism).
  • ≥97% purity, available for immediate global dispatch.

CAS Number

18636-87-8

Product Name

Benzo[a]phenazine 12-oxide

IUPAC Name

12-oxidobenzo[a]phenazin-12-ium

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C16H10N2O/c19-18-15-8-4-3-7-13(15)17-14-10-9-11-5-1-2-6-12(11)16(14)18/h1-10H

InChI Key

QOEUHFSHKLIUGS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4[N+](=C32)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4[N+](=C32)[O-]

Synonyms

Benzo[a]phenazine, 12-oxide, Benzo[a]phenazine 12-N-oxide, 12-Oxidobenzo[a]phenazine, Benzo[a]phenazine-12-oxide

Purity

≥97%

Package Size

0.25 g, 1 g, 5 g, 10 g

Benzo[a]phenazine 12-oxide (CAS 18636-87-8) is a specialized mono-N-oxide heterocyclic intermediate primarily procured for advanced organic synthesis, electrochemical mediator development, and the design of hypoxia-selective biological agents. As a benzo-fused phenazine derivative, it exhibits a highly conjugated pi-system coupled with a reactive N-oxide moiety at the 12-position. This specific structural configuration imparts distinct physicochemical properties, including a calculated octanol/water partition coefficient (logP) of approximately 3.17, and a specific sequential reduction profile in electrochemical environments [1]. For industrial and academic buyers, its primary value proposition lies in its unique suitability as a precursor for higher-oxidation-state phenazines, offering a reactivity profile that cannot be replicated by its unoxidized parent compound or its structural isomers [2].

Generic substitution with the unoxidized parent compound, Benzo[a]phenazine, or its structural isomer, Benzo[a]phenazine 7-oxide, fails primarily due to divergent oxidative reactivity driven by steric hindrance. When buyers attempt to synthesize higher-oxidation-state dioxides by directly oxidizing the parent Benzo[a]phenazine in-house, the reaction overwhelmingly yields the sterically hindered 7-oxide isomer [1]. This 7-oxide isomer fundamentally resists further oxidation due to structural blocking at the target nitrogen. Consequently, accessing the 7,12-dioxide scaffold mandates the direct procurement of the 12-oxide (typically derived via the Wohl-Aue reaction), which possesses the necessary unhindered geometry at the 7-position to accommodate a second oxidation event [1].

Oxidation to 7,12-Dioxide

The primary synthetic differentiator for Benzo[a]phenazine 12-oxide is its capacity to undergo further oxidation. Under treatment with a warm solution of hydrogen peroxide in acetic acid, the 12-oxide readily yields benzo[a]phenazine-7,12-dioxide. In direct contrast, the isomeric benzo[a]phenazine 7-oxide resists oxidation under identical conditions, producing only trace amounts of the dioxide even when temperatures are elevated to 50°C [1].

Evidence DimensionYield of 7,12-dioxide via peroxide/acetic acid oxidation
Target Compound DataReadily yields dioxide (major product)
Comparator Or BaselineBenzo[a]phenazine 7-oxide (Yields only trace amounts)
Quantified DifferenceBinary reactivity difference (Major product vs. Trace/<1%)
ConditionsHydrogen peroxide in acetic acid at 50°C

This dictates that buyers targeting dioxide derivatives must procure the 12-oxide, as in-house oxidation of the parent compound leads to the unreactive 7-oxide, creating a synthetic dead end.

Lipophilicity & Formulation Compatibility

The introduction of the N-oxide moiety at the 12-position significantly alters the lipophilicity of the benzo-fused system. Benzo[a]phenazine 12-oxide exhibits a calculated logPoct/wat of 3.175, compared to the highly hydrophobic parent compound, Benzo[a]phenazine, which has a calculated logPoct/wat of 3.936 [REFS-2, REFS-3]. This reduction in lipophilicity enhances its solubility profile in polar aprotic solvents.

Evidence DimensionCalculated Octanol/Water Partition Coefficient (logPoct/wat)
Target Compound Data3.175
Comparator Or BaselineBenzo[a]phenazine (3.936)
Quantified Difference0.761 log units lower lipophilicity
ConditionsCrippen Method calculation for standard state

The lower logP improves handling and solubility in standard organic workflows, making it easier to formulate and process in polar aprotic solvent systems than the parent compound.

Electrochemical Reduction Pathway

Phenazine N-oxides undergo specialized electrochemical reduction pathways that are distinct from unoxidized phenazines. While parent phenazines typically undergo standard reversible electron transfers, N-oxides enable a specific sequential proton-coupled electron transfer mechanism (e.g., H+e−H+e− followed by oxygen cleavage) [1]. This shifts the reduction potential and allows the molecule to participate in complex ECECC (Electron transfer-Chemical-Electron transfer-Chemical-Chemical) mechanistic pathways.

Evidence DimensionElectrochemical reduction mechanism
Target Compound DataSequential H+e−H+e− transfer with N-oxide cleavage
Comparator Or BaselineUnoxidized Phenazines (Standard reversible e- transfer)
Quantified DifferenceEnables ECECC pathway participation vs standard EC pathways
ConditionsAqueous/organic solvent mixtures using cyclic voltammetry

Procuring the N-oxide form is essential for researchers designing specific redox mediators or utilizing ECECC pathways where the unique proton-coupled reduction sequence is required.

Precursor for Phenazine Dioxides

Because the 7-oxide isomer fundamentally resists further oxidation, Benzo[a]phenazine 12-oxide is the mandatory starting material for synthesizing benzo[a]phenazine-7,12-dioxide and its downstream derivatives [1]. It is the right choice for synthetic laboratories building libraries of fully oxidized polycyclic heterocycles.

Hypoxia-Selective Cytotoxic Scaffold

Phenazine N-oxides (such as iodinin analogs) exhibit hypoxia-selective antileukemic and cytotoxic activity, where the N-oxide functionality is essential for promoting apoptotic cell death at low oxygen saturation [2]. Benzo[a]phenazine 12-oxide serves as a critical, structurally extended scaffold for pharmaceutical researchers developing targeted therapies for hypoxic solid tumors or leukemic bone marrow.

ECECC Pathway Mediator

Due to its specific proton-coupled electron transfer sequence (H+e−H+e−), this compound is highly suited for use in cyclic voltammetry and controlled-potential coulometry [3]. It is the optimal choice for electrochemists requiring a stable, benzo-fused N-oxide mediator to drive complex multi-step (ECECC) electrochemical syntheses.

XLogP3

2.9

Wikipedia

Benzo(a)phenazine 12-oxide

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